N2,N2,N7,N7-tetramethyl-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide
Description
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Properties
IUPAC Name |
2-N,2-N,7-N,7-N-tetramethyl-9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-26(2)32(28,29)17-10-12-19-20-13-11-18(33(30,31)27(3)4)15-22(20)23(21(19)14-17)25-24-16-8-6-5-7-9-16/h5-15,24H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSVDEROZMHJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NNC4=CC=CC=C4)C=C(C=C3)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2,N2,N7,N7-tetramethyl-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structure
The compound features a fluorene backbone with sulfonamide groups and a hydrazine derivative attached. Its molecular formula is , and it exhibits significant hydrophobic characteristics due to its aromatic components.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 432.53 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in:
- Cell Viability Reduction : A reduction in cell viability by 60% at a concentration of 50 µM.
- Apoptosis Induction : Increased levels of caspase-3 activity, indicating apoptosis.
This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus.
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in tumor growth.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
- Interference with DNA Synthesis : The hydrazine moiety may interact with DNA, disrupting replication.
Research Findings
Several studies have focused on the synthesis and characterization of this compound, confirming its potential through various assays:
- Synthesis : The compound can be synthesized via a condensation reaction between appropriate hydrazine derivatives and sulfonamide precursors.
- Characterization Techniques : Techniques such as NMR, IR spectroscopy, and mass spectrometry have been utilized to confirm the structure and purity of the synthesized compound.
Preparation Methods
Alkylation and Sulfonamide Formation
The synthesis begins with functionalization of the fluorene backbone. 9H-Fluorene-2,7-disulfonyl chloride serves as the primary precursor, undergoing nucleophilic substitution with dimethylamine to install the N,N-dimethyl sulfonamide groups. This step typically employs anhydrous dichloromethane or tetrahydrofuran (THF) as solvents, with triethylamine as a base to neutralize HCl byproducts. Reaction conditions are maintained at 0–5°C to minimize side reactions, yielding N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide with >85% purity.
Table 1: Alkylation Reaction Parameters
| Parameter | Details | Source |
|---|---|---|
| Precursor | 9H-Fluorene-2,7-disulfonyl chloride | |
| Reagent | Dimethylamine (2.2 equiv) | |
| Solvent | THF, 0°C, 4 h | |
| Base | Triethylamine (3.0 equiv) | |
| Yield | 78–82% |
Condensation with Phenylhydrazine
The intermediate undergoes condensation with 2-phenylhydrazine to introduce the hydrazin-ylidene moiety. This step is catalyzed by acetic acid under refluxing ethanol, facilitating imine formation. Patent data suggests substituting ethanol with dimethylformamide (DMF) improves reaction kinetics, reducing completion time from 12 h to 6 h. The product is isolated via vacuum filtration and washed with cold methanol to remove unreacted hydrazine.
Critical Considerations :
Purification Techniques
Final purification is achieved through:
- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes non-polar byproducts.
- Recrystallization : Dissolving the crude product in hot acetonitrile and cooling to -20°C yields crystals with ≥98% purity.
Reaction Optimization
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) accelerate condensation but may degrade sulfonamide groups at elevated temperatures. Ethanol balances reactivity and stability, though reflux conditions (78°C) are mandatory for timely completion.
Table 2: Solvent Screening for Condensation Step
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 12 | 72 |
| DMF | 100 | 6 | 68 |
| THF | 66 | 18 | 55 |
Catalysts and Reagents
Alternative catalysts like boron trifluoride etherate (BF₃·OEt₂) have been explored for the condensation step, though they risk over-fluorination of the fluorene core. Recent advances propose using N-methylmorpholine as a milder base, reducing side reactions during sulfonamide formation.
Analytical Characterization
The compound’s structure is confirmed via:
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) displays singlet peaks at δ 3.12 (N–CH₃) and δ 7.45–8.20 (aromatic protons).
- Mass Spectrometry : ESI-MS m/z 489.2 [M+H]⁺ correlates with the molecular formula C₂₃H₂₄N₄O₄S₂.
- HPLC Purity : Reverse-phase C18 column (acetonitrile/water gradient) confirms ≥98% purity.
Comparative Analysis of Methods
Traditional vs. Optimized Routes :
Q & A
Basic: What synthetic methodologies are most effective for preparing N2,N2,N7,N7-tetramethyl-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound likely involves multi-step routes, including:
- Chlorination/amination of fluorene derivatives : Starting with 9,9-dimethylfluorene (or similar), chlorination at positions 2 and 7 followed by sulfonamide formation with methyl groups .
- Hydrazone formation : Condensation of a fluorenone intermediate with phenylhydrazine under acidic or thermal conditions, as seen in analogous hydrazine-derived fluorene syntheses .
Optimization strategies : - Use controlled temperatures (e.g., 80°C for homogeneous reactions) and inert atmospheres to prevent side reactions .
- Purification via column chromatography (e.g., silica gel with dichloromethane/methanol gradients) to isolate high-purity products .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound, and what diagnostic features should researchers prioritize?
Answer:
Key techniques include:
- 1H/13C NMR : Look for signals corresponding to tetramethyl sulfonamide groups (δ ~2.8–3.2 ppm for –N(CH3)2) and aromatic protons from the phenylhydrazine moiety (δ ~6.5–7.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and hydrazine (N–H bending at ~1500–1600 cm⁻¹) functionalities .
- HRMS : Validate molecular ion peaks matching the exact mass (calculated for C26H28N4O4S2: ~548.15 g/mol).
Advanced: How do the tetramethylsulfonamide and phenylhydrazin-ylidene substituents influence the compound’s electronic properties compared to other fluorene derivatives?
Answer:
- Electron-withdrawing effects : Sulfonamide groups enhance electron deficiency in the fluorene core, potentially improving charge transport in materials science applications (e.g., electrochromic devices) .
- Conjugation disruption : The phenylhydrazin-ylidene group introduces steric hindrance and non-planarity, reducing π-π stacking compared to fully aromatic derivatives like N2,N7-bis(naphthalen-1-yl)-9,9-diphenylfluorene-2,7-diamine .
Methodological recommendation : Conduct cyclic voltammetry and UV-Vis spectroscopy to quantify HOMO-LUMO gaps and compare with fluorene analogs .
Advanced: What mechanistic insights explain the potential biological activity of this compound, particularly in pathways like ferroptosis?
Answer:
- Structural analogy to ferroptosis inducers : The sulfonamide groups and fluorene backbone resemble FIN56, a known ferroptosis activator. However, the tetramethyl and phenylhydrazine substituents may alter solubility and target engagement .
- Hypothesized mechanism : The compound could inhibit glutathione peroxidase 4 (GPX4) via sulfonamide-mediated interactions or generate reactive oxygen species (ROS) through hydrazine decomposition.
Validation approach : - Perform in vitro ferroptosis assays (e.g., lipid peroxidation measurements in HT-1080 cells) with/without GPX4 inhibitors (e.g., RSL3) .
Advanced: How can researchers resolve contradictions in synthetic yields reported for similar fluorene derivatives?
Answer:
Discrepancies often arise from:
- Reagent purity : Ensure anhydrous conditions for sulfonamide formation, as moisture can hydrolyze intermediates .
- Catalyst selection : Compare yields using bases like cesium fluoride (CsF) versus tetramethylammonium chloride, which may affect reaction kinetics .
Experimental design : - Conduct a Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst) for maximum yield .
Advanced: What computational or experimental approaches can elucidate the stability of the phenylhydrazin-ylidene group under physiological conditions?
Answer:
- Degradation studies : Incubate the compound in phosphate-buffered saline (PBS) at 37°C and monitor decomposition via HPLC over 24–72 hours.
- DFT calculations : Model the energy barrier for hydrazine cleavage under acidic/basic conditions to predict stability .
- Comparative analysis : Benchmark against hydrazide derivatives (e.g., N'-[(2-fluorophenyl)sulfonyl]benzohydrazide) with known stability profiles .
Advanced: How does the steric bulk of tetramethylsulfonamide groups affect crystallinity and solid-state packing compared to less substituted analogs?
Answer:
- Crystallographic analysis : Single-crystal X-ray diffraction can reveal packing motifs. Methyl groups may introduce torsional strain, reducing crystallinity compared to planar derivatives like N2,N2,9,9-tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine .
- Thermal studies : Use differential scanning calorimetry (DSC) to compare melting points and phase transitions with analogs .
Advanced: What strategies can mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., sulfonamide formation) .
- Green chemistry : Replace halogenated solvents (e.g., dichloromethane) with dimethyl sulfoxide (DMSO) or ethanol-water mixtures to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
